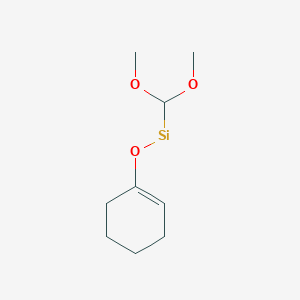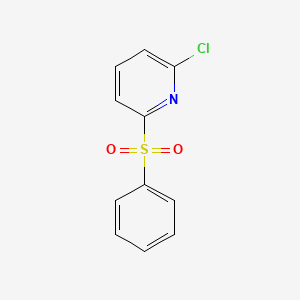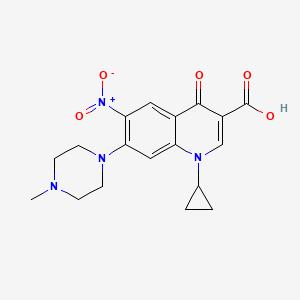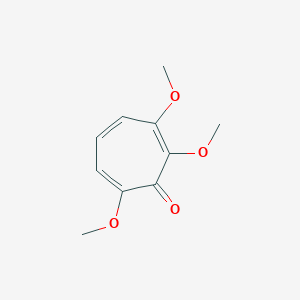![molecular formula C15H32OSn2 B14341966 [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) CAS No. 103670-89-9](/img/structure/B14341966.png)
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane): is an organotin compound with a unique structure that includes a methoxycyclohexyl group and two trimethylstannane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) typically involves the reaction of 1-methoxycyclohexane with trimethyltin chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclohexyl group.
Reduction: Reduction reactions can target the ethene moiety.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can react with the trimethylstannane groups.
Major Products:
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include ethane derivatives.
Substitution: Products depend on the nucleophile used, resulting in various organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions due to the reactivity of the tin groups.
Synthesis: It serves as a building block in the synthesis of more complex organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including this one, have shown potential as antimicrobial agents.
Industry:
Wirkmechanismus
The mechanism of action of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) involves the interaction of the trimethylstannane groups with various molecular targets. These interactions can lead to the formation of new bonds or the cleavage of existing ones, depending on the reaction conditions. The methoxycyclohexyl group can also participate in reactions, adding to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexane, 1,1’-(1,2-ethanediyl)bis-
- 1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane
- 1-Ethoxy-2-(2-methoxyethoxy)ethane
Uniqueness: What sets [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) apart is its combination of a methoxycyclohexyl group with two reactive trimethylstannane groups. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
103670-89-9 |
|---|---|
Molekularformel |
C15H32OSn2 |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
[2-(1-methoxycyclohexyl)-1-trimethylstannylethenyl]-trimethylstannane |
InChI |
InChI=1S/C9H14O.6CH3.2Sn/c1-3-9(10-2)7-5-4-6-8-9;;;;;;;;/h3H,4-8H2,2H3;6*1H3;; |
InChI-Schlüssel |
VAMNZCWXLJIXAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCC1)C=C([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
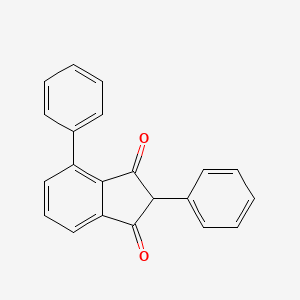
![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
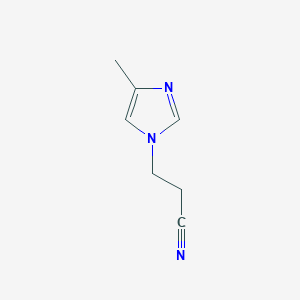
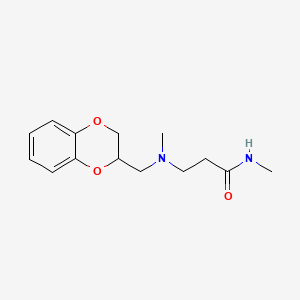
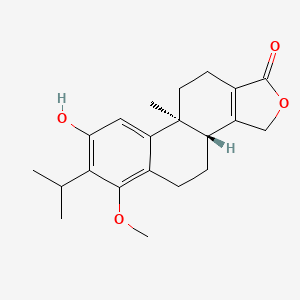
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
